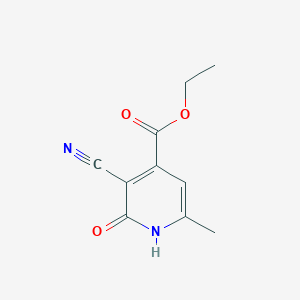

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-15-10(14)7-4-6(2)12-9(13)8(7)5-11/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJRKBMJIICKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280583 | |

| Record name | Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18619-97-1 | |

| Record name | 18619-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-hydroxy-6-methyl-isonicotinic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a pivotal intermediate in the development of novel therapeutics and agrochemicals.[1] The document elucidates the core chemical transformations, focusing on a robust and widely adopted synthetic route involving the condensation of ethyl 2,4-dioxovalerate and 2-cyanoacetamide.[2] We will dissect the reaction on a molecular level, exploring the causality behind experimental choices, the role of catalysts, and the critical parameters that govern reaction efficiency and product purity. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and a detailed, self-validating experimental protocol.

Introduction: A Versatile Pyridone Scaffold

Chemical Identity and Significance

This compound, systematically named Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, is a highly functionalized heterocyclic compound.[3] Its structure is characterized by a 2-pyridone core, a tautomeric form of 2-hydroxypyridine, which is crucial for its chemical reactivity and biological interactions.[4] The presence of multiple reactive sites—a cyano group, an ester, and a methyl group—makes it an exceptionally valuable building block in synthetic organic chemistry.

This compound serves as a key precursor in the synthesis of a wide array of more complex molecules, particularly for pharmaceutical and agrochemical applications.[1] Its derivatives have garnered significant interest for their potential anti-inflammatory and antioxidant properties, positioning it as a compound of interest in modern drug design and discovery programs.[1]

Foundational Synthetic Strategies for 2-Pyridones

The synthesis of substituted 2-pyridone rings is a cornerstone of heterocyclic chemistry. Several named reactions provide access to this scaffold, with the choice of method depending on the desired substitution pattern. The Guareschi-Thorpe condensation, for instance, reacts a cyanoacetamide with a 1,3-diketone to yield a 2-pyridone, a reaction pathway that shares mechanistic similarities with the synthesis of our target molecule.[4] The synthesis we will explore can be classified as a modified Hantzsch-type reaction or a one-pot condensation-cyclization sequence, prized for its efficiency and atom economy.

The Core Synthesis Mechanism: A Stepwise Elucidation

The most direct and industrially relevant synthesis of this compound proceeds from the condensation of Ethyl 2,4-dioxovalerate and 2-Cyanoacetamide .[2] This transformation is typically catalyzed by a mild base, such as piperidine or an alkali metal carbonate, in a protic solvent like ethanol. The mechanism can be dissected into three primary stages: Knoevenagel condensation, intramolecular cyclization, and subsequent dehydration.

Mechanistic Breakdown

-

Base-Catalyzed Knoevenagel Condensation: The reaction initiates with the deprotonation of the active methylene group of 2-cyanoacetamide by the base catalyst. This generates a stabilized carbanion. Concurrently, the more reactive ketone at the 4-position of ethyl 2,4-dioxovalerate is attacked by this nucleophilic carbanion. This step is a classic Knoevenagel condensation, chosen for its high efficiency in forming carbon-carbon bonds with carbonyl compounds. The choice of a mild base is critical; a strong base could lead to undesired side reactions, such as self-condensation of the dicarbonyl starting material or hydrolysis of the ester group.

-

Intramolecular Cyclization (Michael Addition): Following the initial condensation, the intermediate possesses a nucleophilic amide nitrogen and an electrophilic α,β-unsaturated carbonyl system. The amide nitrogen performs an intramolecular conjugate (Michael) addition to the electron-deficient double bond. This ring-closing step is the key to forming the six-membered dihydropyridine ring. This step is often spontaneous under the reaction conditions as it leads to a thermodynamically favored cyclic structure.

-

Dehydration and Tautomerization: The resulting cyclic intermediate readily undergoes dehydration (elimination of a water molecule) to achieve an aromatic pyridone ring system, which is a significant thermodynamic driving force for the reaction. The final product exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the more stable 2-pyridone form.[4] In the solid state and in most solvents, the 2-pyridone tautomer is overwhelmingly favored.[5]

Mechanistic Diagram

The following diagram illustrates the complete reaction pathway from starting materials to the final 2-pyridone product.

Sources

- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, a substituted pyridinone derivative, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its chemical scaffold is of significant interest in medicinal chemistry due to its potential anti-inflammatory and antioxidant properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, stability, and analytical characterization. Understanding these properties is crucial for its effective utilization in drug design, synthesis, and formulation development.

Chemical Identity and Structure

This compound is systematically named ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.[2] Its chemical structure consists of a 2-pyridone ring substituted with a methyl group at the 6-position, a cyano group at the 3-position, and an ethyl carboxylate group at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18619-97-1[1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃[2][3] |

| Molecular Weight | 206.20 g/mol [2] |

| IUPAC Name | ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate[2] |

| Synonyms | Ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester[1][2] |

A critical aspect of the structure of this compound is its existence in tautomeric forms. The 2-hydroxy-pyridine form is in equilibrium with the 2-pyridone form, with the latter being predominant in the solid state and in polar solvents. This tautomerism significantly influences the compound's chemical reactivity and biological activity.

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Table 2: Core Physicochemical Data

| Property | Value | Source |

| Melting Point | 219 °C | [1] |

| Boiling Point (Predicted) | 371.6 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.26 g/cm³ | [1] |

| pKa (Predicted) | 8.09 ± 0.10 | [1] |

| LogP (Predicted) | 0.4 | [2] |

Solubility Profile

Experimental Protocol: Qualitative Solubility Assessment

A standardized protocol to assess the qualitative solubility of this compound would involve the following steps:

-

Preparation of Solvent Vials: Dispense 1 mL of each test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO) into separate, clearly labeled vials.

-

Initial Compound Addition: Add approximately 1 mg of the compound to each vial.

-

Observation and Agitation: Vigorously vortex each vial for 30 seconds and visually inspect for dissolution.

-

Incremental Addition: If the compound dissolves completely, add further 1 mg increments, vortexing after each addition, until the solution becomes saturated or a predefined upper limit (e.g., 10 mg/mL) is reached.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of compound that dissolves.

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the ethyl ester protons. The chemical shift of the N-H proton in the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the ester and the pyridone ring, the carbon of the cyano group, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups. For a structurally similar compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹³C NMR spectrum in DMSO-d₆ showed peaks at 165.8 (C=O, ester), 152.6 (C=O, ring), 148.7, 145.3, 128.8, 128.5, 127.7, 126.7 (aromatic/vinylic carbons), 99.7, 59.6, 54.4, 18.2 (methyl), and 14.5 (ethyl).[4] This provides a useful reference for the expected chemical shifts in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyridone ring.

-

C-H Stretch: Absorption bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the cyano group.

-

C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ for the carbonyl groups of the pyridone ring and the ethyl ester. The exact positions will be influenced by conjugation and hydrogen bonding.

-

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ for the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 206.20), the molecular ion peak [M]⁺ would be observed at m/z 206. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a fragment at m/z 161. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the pyridone ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure. The 2-pyridone ring is a versatile scaffold for further chemical modifications. The presence of the cyano and ester groups allows for a variety of chemical transformations. For instance, 3-cyano-2-pyridones can be synthesized through the reaction of cyanoacetamide derivatives with acetylacetone in the presence of a base like potassium hydroxide in ethanol.[5]

The stability of substituted pyridines can be influenced by the nature and position of the substituents. Generally, the pyridone tautomer is more stable than the hydroxypyridine form. The compound should be stored in a dry, room-temperature environment to prevent degradation.[1]

Synthesis

A common synthetic route to this compound involves the condensation reaction of Ethyl 2,4-dioxovalerate with 2-Cyanoacetamide. This method provides a straightforward approach to constructing the substituted pyridone ring system.

Caption: A general synthetic scheme for this compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its reported anti-inflammatory and antioxidant properties make it an attractive starting material for the development of novel drugs targeting a range of diseases.[1] It is also utilized in the agrochemical industry as an intermediate for the synthesis of new crop protection agents.[1]

Conclusion

This compound is a versatile chemical intermediate with a rich physicochemical profile. Its tautomeric nature, solubility characteristics, and spectroscopic properties are all critical factors that influence its application in scientific research and industrial processes. This guide has provided a detailed overview of these properties, offering a foundational understanding for researchers and developers working with this important compound. Further experimental studies to quantify its solubility in various solvents and to fully elucidate its reactivity and stability under different conditions would be of significant value to the scientific community.

References

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 3-Hydroxypyridines. II. Preparation of Unsaturated Cyano Esters and Their Reaction with Diazomethane1-3 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Fragmentation Patterns in The Mass Spectra of Organic Compounds (3) | PDF | Mass Spectrometry | Ion - Scribd. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. (URL: [Link])

-

Supplementary Material (ESI) for Green Chemistry. (URL: [Link])

-

Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate - PubChem. (URL: [Link])

-

Cas 18619-97-1,this compound | lookchem. (URL: [Link])

-

Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - MDPI. (URL: [Link])

-

A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). (URL: [Link])

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (URL: [Link])

Sources

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate CAS number 18619-97-1

An In-depth Technical Guide to Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS: 18619-97-1)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 18619-97-1), a highly functionalized pyridine derivative. This document delves into its fundamental chemical properties, established synthetic routes, and its significant role as a versatile building block in the fields of pharmaceutical and agrochemical research. We will explore the compound's structural nuances, including its prominent keto-enol tautomerism, and provide detailed, actionable protocols for its synthesis. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in novel molecular design and discovery.

Introduction: The Significance of the 2-Pyridone Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the 2-pyridone core being a particularly privileged structure.[1] This moiety is present in numerous natural products and synthetic compounds that exhibit a wide array of biological and therapeutic activities.[1][2] The unique electronic and structural properties of 2-pyridones make them ideal for designing molecules that can interact with various biological targets.[3] A notable example is Milrinone, a 3-cyano-2-pyridone derivative used clinically for the treatment of congestive heart failure.[4]

This compound is a key member of this chemical class. Its multifunctional nature—possessing a nitrile, an ester, a methyl group, and the characteristic pyridone core—makes it an exceptionally valuable intermediate for generating diverse molecular libraries.[5]

A critical chemical feature of this compound is its existence as a tautomeric mixture of the 2-hydroxy (enol) and 2-oxo (keto or pyridone) forms. The pyridone form is generally the predominant and more stable tautomer. This equilibrium is fundamental to its reactivity and interactions.

Caption: Synthetic scheme for the title compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2,4-dioxovalerate (1 equivalent) and 2-Cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine (e.g., 0.1 equivalents). The choice of a base is critical to facilitate both the initial condensation and the final cyclization step.

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system to yield the final compound with high purity.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not detailed in the provided search results, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the C6-methyl group (around 2.4 ppm), a singlet for the C5-proton on the pyridine ring, and a broad singlet for the N-H proton (which is D₂O exchangeable) at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (ester and pyridone), the nitrile carbon (around 115-120 ppm), and carbons of the pyridine ring and the ethyl and methyl substituents.

-

IR Spectroscopy: Key absorption bands would include a sharp peak for the nitrile (C≡N) stretch around 2220 cm⁻¹, strong carbonyl (C=O) stretching bands for the pyridone and ester groups (typically in the 1650-1750 cm⁻¹ range), and N-H/O-H stretching in the 3200-3400 cm⁻¹ region. [6]* Mass Spectrometry: The molecular ion peak (M+) in an EI-MS spectrum would be observed at m/z 206, corresponding to the molecular weight of the compound.

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile chemical intermediate. [5]

Caption: Role as a central intermediate in R&D.

-

Drug Design and Discovery: This molecule serves as a crucial starting material for synthesizing more complex pharmaceutical agents. [5]The 3-cyano-2-pyridone scaffold is a known pharmacophore associated with various biological activities, including:

-

Anti-inflammatory Properties: Derivatives have been investigated as dual COX-1/COX-2 inhibitors. [7] * Antioxidant Potential: The core structure is explored for its ability to mitigate oxidative stress-related conditions. [5] * Vasorelaxant Activity: Certain 3-cyano-2-pyridone derivatives have shown potential as L-type calcium channel blockers, relevant for cardiovascular diseases. [8] * Anticancer Applications: The scaffold is being evaluated for the development of new anticancer agents. [4]

-

-

Agrochemical Industry: It is also utilized as a building block in the synthesis of novel agrochemicals, contributing to the development of compounds for crop protection and yield enhancement. [5]

Safety and Handling

While a specific, detailed safety data sheet (SDS) should always be consulted, compounds of this class are generally handled with standard laboratory precautions.

-

Hazard Codes: Typically classified as an irritant (Xi). [5]* Recommended Precautions:

-

Use only in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, accessible synthesis, and proven utility as a precursor to biologically active molecules make it a valuable asset for any research program focused on drug discovery or agrochemical development. A thorough understanding of its chemistry, particularly its tautomerism and reactivity, allows scientists to strategically leverage this scaffold to construct novel molecules with desired therapeutic or practical properties.

References

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). MDPI.

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. (2021). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (2013). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Cas 18619-97-1,this compound. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 4, 2026, from [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. (2013). PubMed. Retrieved January 4, 2026, from [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2017). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2020). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). MDPI. Retrieved January 4, 2026, from [Link]

-

Biodynamic activities of different derivatives of 3-cyano-2-pyridone. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

-

This compound | CAS 18619-97-1. (n.d.). ChemSrc. Retrieved January 4, 2026, from [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Cas 18619-97-1,this compound | lookchem [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate molecular structure and formula

An In-depth Technical Guide to Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

Abstract

This compound is a multifunctional pyridine derivative of significant interest in medicinal chemistry and materials science. It serves as a pivotal intermediate in the synthesis of a wide array of more complex heterocyclic systems.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, established synthetic protocols, and key applications. By elucidating the relationship between its structure and reactivity, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block. The discussion encompasses its tautomeric nature, spectroscopic signatures, a detailed experimental workflow for its synthesis, and its established role in the development of novel therapeutic and agrochemical agents.[1]

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This section details the nomenclature, structural formula, and key physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The compound is most commonly referred to by its IUPAC-derived name but is also listed under several synonyms in chemical databases. Its unique CAS Registry Number is the most reliable identifier for database searches.

| Identifier | Value |

| IUPAC Name | ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate[2] |

| Common Name | This compound |

| Synonyms | Ethyl 3-cyano-2-hydroxy-6-methylpyridin-4-carboxylate, 3-Cyano-6-Methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid ethyl ester[1] |

| CAS Number | 18619-97-1[3] |

| Molecular Formula | C₁₀H₁₀N₂O₃[3][4] |

| Molecular Weight | 206.20 g/mol [3][4] |

| InChIKey | RJJRKBMJIICKDK-UHFFFAOYSA-N[2] |

Core Structure and Tautomerism

A critical feature of this molecule is its existence in two tautomeric forms: the 2-hydroxy-pyridine form and the 2-pyridone (or 2-oxo-1,2-dihydropyridine) form. In the solid state and in most solvents, the pyridone form is significantly more stable and therefore predominates. This is due to the greater thermodynamic stability of the amide-like C=O bond in the pyridone ring compared to the enol-like C=C-OH system in the hydroxy-pyridine form. The IUPAC name, ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate, reflects this predominant tautomer.

Caption: Keto-enol tautomerism of the core heterocyclic ring.

Physicochemical Properties

The compound is a solid at room temperature with a high melting point, indicating strong intermolecular forces in its crystal lattice, likely due to hydrogen bonding and dipole-dipole interactions.

| Property | Value | Source |

| Melting Point | 219 °C | [1] |

| Boiling Point | 371.6 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.26 g/cm³ (Predicted) | [1] |

| pKa | 8.09 ± 0.10 (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1][5] |

Spectroscopic and Structural Characterization

While a definitive single-crystal X-ray structure is not publicly available, the molecular structure can be confidently assigned based on spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group should present as a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). The methyl group on the pyridine ring would appear as a sharp singlet around 2.4-2.5 ppm. A singlet for the lone aromatic proton on the ring would be observed further downfield, and a broad singlet for the N-H proton of the pyridone tautomer would appear significantly downfield, typically >10 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal ten distinct signals. Key resonances would include the cyano group (C≡N) around 115-120 ppm, the ester carbonyl (C=O) around 165 ppm, and the pyridone carbonyl (C=O) around 175-180 ppm. Signals for the ethyl and methyl carbons would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. A strong, sharp absorption band for the cyano (C≡N) stretch is expected around 2220-2240 cm⁻¹. Two distinct carbonyl (C=O) stretching bands should be visible: one for the ester at ~1730 cm⁻¹ and one for the pyridone ring at ~1650 cm⁻¹. A broad absorption in the 3100-3400 cm⁻¹ region would correspond to the N-H stretch of the pyridone.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀N₂O₃ with a molecular ion peak [M+H]⁺ at m/z 207.0719.

Synthesis and Reactivity

This compound is readily accessible through a well-established multicomponent reaction, highlighting the principles of convergent synthesis.

Established Synthetic Protocol

The most common and efficient synthesis involves a one-pot condensation reaction of Ethyl acetoacetate , Cyanoacetamide , and a source of ammonia, typically catalyzed by a weak base like piperidine. This is a variation of the Hantzsch pyridine synthesis.

Overall Reaction: Ethyl acetoacetate + Cyanoacetamide → this compound

Experimental Workflow

The following protocol is a representative procedure adapted from established methods for synthesizing 3-cyano-2(1)-pyridones.[6]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve cyanoacetamide (0.8 mole) in 400 mL of water.

-

Reaction Initiation: To the cyanoacetamide solution, add ethyl acetoacetate (0.8 mole) followed by a catalytic amount of piperidine acetate.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the solution with glacial acetic acid to a pH of ~4-5. This will cause the product to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the collected product with cold water to remove any residual salts and starting materials. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the final product.

Workflow Visualization

The synthesis follows a logical and streamlined workflow from starting materials to the purified final product.

Sources

- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]

- 2. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 18619-97-1|this compound|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Guide to the Spectroscopic Characterization of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis to offer a comprehensive understanding of this molecule's structural features. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on its known chemical structure and data from analogous compounds. This approach provides a strong foundational framework for researchers working with this and related molecules.

Introduction

This compound, with the chemical formula C₁₀H₁₀N₂O₃, is a substituted pyridine derivative.[1] Its structure, featuring a confluence of cyano, hydroxyl, and ester functional groups, makes it a molecule of interest in medicinal chemistry and materials science.[2][3][4] Understanding its precise molecular architecture is paramount for elucidating its reactivity, biological activity, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a thorough interpretation of the expected spectral features.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 12.0 - 13.0 | Singlet (broad) | 1H |

| Pyridine-H | 6.2 - 6.4 | Singlet | 1H |

| -O-CH₂-CH₃ | 4.2 - 4.4 | Quartet | 2H |

| Pyridine-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 3H |

Interpretation of Predicted ¹H NMR Spectrum:

-

Hydroxyl Proton (-OH): The proton of the hydroxyl group is expected to be significantly deshielded due to hydrogen bonding and the electronic effects of the pyridine ring, appearing as a broad singlet at a high chemical shift.

-

Pyridine Proton (Pyridine-H): The lone proton on the pyridine ring is in an electron-poor environment, leading to a downfield chemical shift.

-

Ethyl Ester Protons (-O-CH₂-CH₃): The methylene protons (-CH₂-) are adjacent to an electron-withdrawing oxygen atom, causing them to resonate at a lower field than the methyl protons (-CH₃). The methylene signal will appear as a quartet due to coupling with the three neighboring methyl protons, and the methyl signal will be a triplet due to coupling with the two methylene protons.

-

Methyl Pyridine Protons (Pyridine-CH₃): The methyl group attached to the pyridine ring will appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-OH (Pyridine) | 160 - 165 |

| C-CN (Pyridine) | 150 - 155 |

| C-CH₃ (Pyridine) | 145 - 150 |

| C≡N | 115 - 120 |

| C-H (Pyridine) | 105 - 110 |

| C (ipso-CN, Pyridine) | 90 - 95 |

| -O-CH₂-CH₃ | 60 - 65 |

| Pyridine-CH₃ | 18 - 22 |

| -O-CH₂-CH₃ | 13 - 16 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl and Hydroxyl Carbons: The carbons of the ester carbonyl group and the carbon bearing the hydroxyl group are the most deshielded due to the direct attachment of electronegative oxygen atoms.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons attached to the nitrogen, oxygen, and cyano groups will be downfield.

-

Cyano Carbon (C≡N): The carbon of the cyano group typically appears in the 115-120 ppm range.

-

Alkyl Carbons: The carbons of the ethyl and methyl groups are shielded and will appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Tautomer) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |

| C=C/C=N Stretch (Pyridine) | 1500 - 1650 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Strong |

Interpretation of Predicted IR Spectrum:

-

The presence of a broad absorption band in the high-frequency region will be indicative of the O-H and potentially N-H (from the pyridone tautomer) stretching vibrations.

-

A sharp, medium-intensity peak around 2240 cm⁻¹ will confirm the presence of the cyano group.

-

A strong, sharp absorption in the 1700-1730 cm⁻¹ range is characteristic of the ester carbonyl group.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Analysis | Predicted Result |

| Molecular Ion (M⁺) | m/z = 206.07 |

| Major Fragmentation Pathways | Loss of the ethoxy group (-OC₂H₅, m/z = 45) |

| Loss of CO from the ester (m/z = 28) | |

| Fragmentation of the pyridine ring |

Interpretation of Predicted Mass Spectrum:

-

The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (206.20 g/mol ).[1]

-

Common fragmentation patterns would involve the loss of the ethyl ester functionality, either as an ethoxy radical or through rearrangements.

Experimental Methodologies

To acquire the spectroscopic data discussed above, the following standard laboratory procedures would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with related compounds, we have constructed a comprehensive spectral profile. This guide is intended to serve as a valuable resource for researchers, aiding in the identification and structural elucidation of this and similar molecules, and facilitating further exploration of their chemical and biological properties. The provided methodologies represent standard practices for obtaining high-quality spectroscopic data.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]

-

LookChem. Cas 18619-97-1, this compound. [Link]

-

Chem-Impex. Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, with a specialized focus on its solubility and chemical stability. As a key intermediate in pharmaceutical synthesis, understanding these parameters is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety.[1] This document outlines detailed protocols for determining aqueous and organic solubility, conducting forced degradation studies in line with regulatory expectations, and developing a stability-indicating analytical method. The causality behind experimental choices is explained, offering field-proven insights for researchers and drug development professionals.

Introduction

Chemical Identity and Structure

This compound belongs to the substituted pyridine class of heterocyclic compounds.[2][3][4] Its structure is characterized by a pyridine ring functionalized with an ethyl ester, a cyano group, a hydroxyl group, and a methyl group. This arrangement of functional groups dictates its chemical reactivity, potential for intermolecular interactions, and ultimately, its solubility and stability profiles. The molecule can exist in tautomeric forms, primarily between the pyridin-2(1H)-one and the 2-hydroxypyridine forms, which significantly influences its properties.

-

IUPAC Name: ethyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate[5]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Significance in Medicinal Chemistry

Substituted pyridones are recognized as privileged scaffolds in drug discovery due to their ability to act as bioisosteres for various functional groups and their favorable drug-like properties, such as metabolic stability and aqueous solubility.[10] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), with potential applications stemming from its anti-inflammatory and antioxidant properties.[1]

The Critical Role of Solubility and Stability in Preformulation

The journey of a drug candidate from discovery to a marketable product is critically dependent on its preformulation profile.

-

Solubility directly impacts bioavailability. An API must dissolve to be absorbed and exert its therapeutic effect. Poor solubility is a major hurdle in drug development.

-

Stability ensures that the drug maintains its identity, purity, and potency throughout its shelf life.[11] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[12]

Therefore, a thorough investigation of these attributes is not merely a regulatory requirement but a fundamental scientific necessity for de-risking a development program.

Physicochemical Properties

A summary of key physicochemical descriptors for this compound is presented below. These values, some of which are predicted, provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Melting Point | 219 °C | [1] |

| Boiling Point (at 760 mmHg) | 371.6 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| pKa (Predicted) | 8.09 ± 0.10 | [1] |

| LogP (XLogP3) | 0.4 | [5] |

The predicted pKa of ~8.09 suggests the compound is weakly acidic, likely due to the hydroxyl group on the pyridine ring. The low LogP value indicates a relatively hydrophilic nature, suggesting a preference for aqueous environments over lipid ones.

Aqueous and Solvent Solubility Profile

Theoretical Considerations: The "Why" Behind Solubility

The principle of "like dissolves like" governs solubility. The polarity of this compound, arising from its ester, hydroxyl, and cyano groups, as well as the nitrogen in the pyridine ring, allows for hydrogen bonding and dipole-dipole interactions.[2] Therefore, it is expected to have some solubility in polar solvents. However, the overall structure also has nonpolar hydrocarbon regions (ethyl and methyl groups), which will influence its solubility in organic solvents. The pH of the aqueous medium will be a critical factor, as ionization of the weakly acidic hydroxyl group at pH values above the pKa will convert the molecule to its more soluble anionic form.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[13]

Objective: To determine the pH-solubility profile of the compound in buffers relevant to the physiological pH range (1.2-6.8) at 37 °C, as recommended by WHO/ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[14]

Methodology:

-

Preparation: Prepare a series of aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Agitate the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[13][14] Preliminary experiments should confirm the time required to reach a plateau in concentration.[13]

-

Phase Separation: After equilibration, allow the samples to stand to let solids settle. Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC (see Section 6.0).

-

Replication: Perform each determination in at least triplicate to ensure reproducibility.[14]

Objective: To assess the compound's solubility in a range of solvents commonly used in formulation development.

Methodology: The protocol is identical to the aqueous solubility determination, but using various organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Ethyl Acetate) instead of aqueous buffers. The experiment is typically conducted at room temperature (25 ± 2 °C).

Data Presentation

The solubility data should be compiled into a clear, comparative table.

| Solvent/Buffer (at 37 °C) | Solubility (mg/mL) | Solubility (mol/L) |

| pH 1.2 Buffer (0.1 N HCl) | [Experimental Data] | [Calculated Data] |

| pH 4.5 Buffer (Acetate) | [Experimental Data] | [Calculated Data] |

| pH 6.8 Buffer (Phosphate) | [Experimental Data] | [Calculated Data] |

| Water | [Experimental Data] | [Calculated Data] |

| Ethanol | [Experimental Data] | [Calculated Data] |

| Propylene Glycol | [Experimental Data] | [Calculated Data] |

| DMSO | [Experimental Data] | [Calculated Data] |

Chemical Stability and Degradation Pathways

Understanding Chemical Instability

Chemical stability assessment is performed through forced degradation (stress testing) studies.[11][12][15] These studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[11][16] This information is crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[11][12] According to ICH guidelines, stress testing should evaluate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[15][17]

Forced Degradation Studies (Stress Testing)

Causality: The conditions are chosen to target specific chemical functionalities. The ester group is susceptible to hydrolysis, the electron-rich pyridine ring can be prone to oxidation, and the conjugated system may be sensitive to photolytic degradation. A target degradation of 5-20% is generally considered appropriate to ensure that secondary degradation is minimized.[15]

-

Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C.

-

Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C (base-catalyzed hydrolysis is typically faster).

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 80 °C.

-

Procedure: Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours). At each point, withdraw an aliquot, neutralize it if necessary, dilute to a target concentration, and analyze using the stability-indicating HPLC method.

-

Procedure: Dissolve the compound in a suitable solvent and treat it with 3-6% hydrogen peroxide (H₂O₂) at room temperature.

-

Monitoring: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.

-

Procedure: Expose a solid sample and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.[15][18] A control sample should be protected from light.

-

Analysis: Analyze the exposed and control samples by HPLC after a specified duration of exposure.

-

Procedure: Expose the solid compound to dry heat (e.g., 105 °C) in an oven.

-

Analysis: Analyze the sample at various time points by HPLC to assess degradation.

Proposed Degradation Pathways

Based on the structure, the primary degradation pathway is likely to be the hydrolysis of the ethyl ester bond under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-cyano-2-hydroxy-6-methylisonicotinic acid) and ethanol.

Sources

- 1. Cas 18619-97-1,this compound | lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18619-97-1 [chemicalbook.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | CAS 18619-97-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate | 56891-69-1 [chemicalbook.com]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. pharmatimesofficial.com [pharmatimesofficial.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Pharmacological Potential of Cyanopyridine Derivatives: A Technical Guide for Researchers

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a cyano (-CN) group to this heterocyclic ring system gives rise to cyanopyridine derivatives, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The electron-withdrawing nature of the nitrile group profoundly influences the electronic properties of the pyridine ring, often enhancing interactions with biological targets and opening up diverse synthetic possibilities.[2] This technical guide provides an in-depth exploration of the significant biological activities of cyanopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates mechanisms of action, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further investigation and application of this promising class of compounds.

I. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Cyanopyridine derivatives have emerged as a versatile scaffold for the development of novel anticancer agents, demonstrating the ability to modulate a variety of molecular targets and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

A. Mechanisms of Anticancer Action

The anticancer effects of cyanopyridine derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression. Several distinct mechanisms have been identified:

-

Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a critical role in cell survival and proliferation. Several 3-cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase.[4][5] By binding to the ATP-binding pocket of Pim-1, these derivatives block its catalytic activity, leading to the downregulation of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[6][7]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor growth and metastasis. Certain aminocyanopyridine derivatives have been shown to effectively inhibit the STAT3 signaling pathway.[8][9] These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.[8][10]

-

Survivin Modulation: Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy.[3][11] Novel 3-cyanopyridine derivatives have been developed as survivin modulators.[3][12] These compounds can interfere with survivin's function, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[11] The proposed mechanism involves the binding of these derivatives to the dimerization interface of survivin.[3]

-

Dual VEGFR-2/HER-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against both VEGFR-2 and HER-2.[13] This dual-inhibition strategy offers a promising approach to simultaneously target tumor growth and its blood supply.

Signaling Pathway of STAT3 Inhibition by Cyanopyridine Derivatives

Caption: Inhibition of the JAK-STAT3 signaling pathway by cyanopyridine derivatives.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of cyanopyridine derivatives has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Cyanopyridin-2-one | 7h | MCF-7 (Breast) | 1.89 | [4] |

| 2-Methoxy-3-cyanopyridine | 8f | MCF-7 (Breast) | 1.69 | [4] |

| 2-Amino-3-cyanopyridine | 3n | HCT-116 (Colorectal) | 10.50 | [9] |

| 2-Amino-3-cyanopyridine | 3n | A375 (Melanoma) | 4.61 | [9] |

| 3-Cyanopyridine | 4d | HepG2 (Liver) | 6.95 | [14] |

| 3-Cyanopyridine | 4c | HCT-116 (Colorectal) | 7.15 | [5] |

| 3-Cyanopyridone | 5e | MCF-7 (Breast) | 1.39 | [13] |

| 3-Cyanopyridone | 5a | HepG2 (Liver) | 2.71 | [13] |

| 1,3,4-Oxadiazole-Cyanopyridine | 4e | MCF-7 (Breast) | 8.352 | [15] |

| 1,3,4-Oxadiazole-Cyanopyridine | 4a | CaCo-2 (Colorectal) | 2.612 | [15] |

| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 5c | HEPG2 (Liver) | 1.46 | [16] |

C. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[18][19]

-

Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[18]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours.[19]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based assays.[20][21]

Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and cyanopyridine derivative solutions in an appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase and the cyanopyridine derivative at various concentrations. Incubate briefly to allow for inhibitor binding.[20]

-

Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

-

Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21]

-

ADP to ATP Conversion: Add a Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Cyanopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][3]

A. Mechanism of Antimicrobial Action

While the exact mechanisms of action for many antimicrobial cyanopyridine derivatives are still under investigation, some studies have pointed towards the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Some N-amino-5-cyano-6-pyridone derivatives have been shown to inhibit DNA gyrase A, thereby disrupting bacterial DNA synthesis.[14]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of cyanopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[22]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| N-amino-5-cyano-6-pyridone | 3d | Escherichia coli | 3.91 | [14] |

| N-amino-5-cyano-6-pyridone | 3e | Escherichia coli | 3.91 | [14] |

| 2-Amino-3-cyanopyridine | 2c | Staphylococcus aureus | 0.039 | [7] |

| 2-Amino-3-cyanopyridine | 2c | Bacillus subtilis | 0.039 | [7] |

| 2-Amino-3-cyanopyridine | IIh | Escherichia coli | - | [3] |

| 2-Amino-3-cyanopyridine | IId | Staphylococcus aureus | - | [3] |

Note: Specific MIC values for IIh and IId were not provided in the source but were noted to have significant activity.

C. Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.[23][24]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[9][11]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the cyanopyridine derivative in a suitable solvent. Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.[23]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]

-

Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[25]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[23]

III. Antiviral Activity: Targeting Viral Replication

Several cyanopyridine derivatives have been investigated for their potential to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and influenza virus.[19][22]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of cyanopyridine derivatives are diverse and depend on the specific virus being targeted.

-

HIV Reverse Transcriptase Inhibition: Some pyridine oxide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[22][23] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.

-

Inhibition of Influenza Polymerase: Certain C-nucleoside analogues of cyanopyridine have been shown to inhibit the influenza virus polymerase, a key enzyme complex responsible for the replication and transcription of the viral RNA genome.[19][26]

B. Quantitative Data: Antiviral Activity

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

| Compound Class | Derivative Example | Virus | EC50 | Reference |

| Pyridine Oxide | JPL-133 | HIV-1 (IIIB) | 0.05 µg/mL | [22] |

| Imidazopyridine-Schiff Base | 4a | HIV-1 | 82.02 µg/mL | [21] |

| Imidazopyridine-Schiff Base | 4a | HIV-2 | 47.72 µg/mL | [21] |

| Phenylaminopyridine | 27 | HIV-1 (wild-type) | 0.2 nM | [27] |

C. Experimental Protocols

This is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][28]

Principle: A confluent monolayer of host cells is infected with the virus in the presence of various concentrations of the antiviral compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[10][29]

Step-by-Step Methodology:

-

Cell Seeding: Seed susceptible host cells in 6- or 12-well plates and grow them to confluency.[28]

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the cyanopyridine derivative and incubate to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.[28]

-

Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose or carboxymethylcellulose) to each well. This solidifies and prevents the virus from spreading freely.[5]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.[28]

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[5]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

IV. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanopyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[3][8]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of cyanopyridine derivatives are linked to their ability to inhibit key mediators of the inflammatory response.

-

Inhibition of Nitric Oxide Production: Some cyanopyridine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. While not extensively studied, the structural similarity of some cyanopyridines to known COX-2 inhibitors suggests this as a potential mechanism of action.

B. Quantitative Data: Inhibition of Inflammatory Mediators

| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |

| Pyridothienotriazine | 10 | Nitrite Production | 11.2 | [20] |

| Pyridothienotriazine | 13 | Nitrite Production | 3.4 | [20] |

| Pyridothienotriazine | 10 | PGE₂ Production | 0.9 | [20] |

| Pyridothienotriazine | 13 | PGE₂ Production | 0.6 | [20] |

C. Experimental Protocols

This assay is used to screen for compounds with potential anti-inflammatory activity by measuring their ability to inhibit NO production in activated macrophages.

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO when stimulated with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable end product, nitrite, in the culture medium using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives for a short pre-incubation period.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatants. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.

V. Synthesis of Bioactive Cyanopyridine Derivatives

The versatile biological activities of cyanopyridine derivatives have spurred the development of numerous synthetic methodologies. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. A common and effective approach involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[30][31] This method allows for the facile generation of a diverse library of 2-amino-3-cyanopyridine derivatives for biological screening.

General Synthetic Scheme for 2-Amino-3-Cyanopyridines